4-methoxy-2,3,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
Description
Evolution of Quinazolinone-Benzenesulfonamide Hybrids in Medicinal Chemistry
The integration of quinazolinone and benzenesulfonamide pharmacophores represents a strategic advancement in anticancer drug design. Quinazolinones, first synthesized in 1869 via anthranilic acid derivatization, gained prominence after the discovery of tyrosine kinase inhibitors like gefitinib and erlotinib. Benzenesulfonamides, known since the 1930s for their carbonic anhydrase inhibition, were later hybridized with heterocycles to enhance target specificity. The fusion of these scaffolds emerged in the early 21st century to address multidrug resistance in oncology, leveraging quinazolinones' apoptosis-inducing capabilities and sulfonamides' enzyme inhibitory properties.
Recent synthetic breakthroughs enabled precise functionalization at the quinazolinone C-2 and C-4 positions. For instance, 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide derivatives demonstrated IC50 values of 2.1–8.7 μM against breast cancer cells. These advancements directly informed the design of 4-methoxy-2,3,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, which incorporates methoxy and methyl groups to optimize pharmacokinetic properties while retaining core bioactivity.
Pharmacological Significance of Hybrid Molecular Structures
The hybrid architecture synergizes three pharmacological mechanisms:
- Quinazolinone Core : The 4-oxo group facilitates hydrogen bonding with kinase ATP pockets, while the N-3 position modulates electron distribution for DNA intercalation.
- Benzenesulfonamide Moiety : The sulfonamide group (–SO2NH–) induces conformational changes in Bcl-2 proteins, enhancing apoptosis via caspase-7 activation.
- Methoxy/Methyl Substituents : 2,3,5-Trimethoxy groups improve aqueous solubility (logP reduction by 0.8–1.2 units), while the 4-methyl on quinazolinone increases metabolic stability against hepatic CYP3A4.
Comparative studies show hybrid molecules exhibit 3–5× greater cytotoxicity than parent compounds. For example, analogue 6 from demonstrated a 4.2-fold lower IC50 against MCF-7 cells (9.3 μM vs. 39.1 μM for 5-fluorouracil).
Research Trajectory and Current Investigational Status
Since 2020, 48 patents have been filed for quinazolinone-sulfonamide hybrids, primarily targeting EGFR and Bcl-2 pathways. The compound of interest falls under patent classification C07D239/88, covering heterocyclic compounds with sulfonamide substituents. Key investigational milestones include:
Ongoing research focuses on structure-activity relationship (SAR) optimization, particularly at the benzenesulfonamide N-position. A 2025 study modified the methyl group at quinazolinone C-2, showing that ethyl substitution increases caspase-7 activation by 37%.
Rationale for Structure-Based Drug Design Approach
The compound’s design addresses three pharmacokinetic challenges:
- Oral Bioavailability : Methoxy groups increase polar surface area to 98 Ų, facilitating intestinal absorption via passive diffusion.
- Target Selectivity : Molecular dynamics simulations indicate the 2,3,5-trimethylbenzenesulfonamide moiety reduces off-target binding to carbonic anhydrase IX by 64% compared to non-methylated analogues.
- Metabolic Stability : Deuterium labeling at the quinazolinone methyl group extends plasma half-life from 2.1 to 3.8 hours in murine models.
Quantum mechanical calculations (DFT/B3LYP) reveal the sulfonamide group’s electron-withdrawing effect (−0.32 e) enhances quinazolinone ring planarity, improving intercalation into DNA base pairs. This electronic synergy underpins the compound’s dual mechanism of kinase inhibition and apoptosis induction.
Properties
IUPAC Name |
4-methoxy-2,3,5-trimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-15-14-23(16(2)17(3)24(15)32-5)33(30,31)27-19-10-12-20(13-11-19)28-18(4)26-22-9-7-6-8-21(22)25(28)29/h6-14,27H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHLTROGBHYUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,3,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves a multistep process:
Starting Material Preparation: : Begin with commercially available starting materials.
Intermediate Formation: : Using reagents such as Grignard reagents, halogenated benzenes, and metal catalysts to form key intermediates.
Coupling Reaction: : The core structure is formed through a coupling reaction, often facilitated by catalysts like palladium or copper.
Sulfonamide Formation: : The final step involves introducing the sulfonamide group under specific conditions, such as using sulfonyl chlorides in the presence of base.
Industrial Production Methods
Industrial production can scale up using continuous flow reactors for efficient temperature and reaction time control, ensuring high yields and purity. Automating the process with robotic systems can also reduce human error and improve reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various reactions including:
Oxidation: : Reaction with oxidizing agents like KMnO₄.
Reduction: : Using reducing agents such as LiAlH₄.
Substitution: : Electrophilic and nucleophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: : Lithium aluminium hydride (LiAlH₄) in ether.
Substitution: : Utilizing halogenated reagents and catalysts like palladium.
Major Products Formed
Oxidation: : Corresponding sulfoxides or sulfones.
Reduction: : Amine derivatives.
Substitution: : New sulfonamide derivatives with varied functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to 4-methoxy-2,3,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exhibit promising anticancer properties. Studies have shown that quinazoline derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, derivatives that target specific kinases involved in cancer progression have been synthesized and evaluated for their efficacy against various cancers.
1.2 Antibacterial and Antifungal Properties
The sulfonamide group is known for its antibacterial activity. Compounds containing this moiety have been studied for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Preliminary studies suggest that the incorporation of quinazoline enhances the antimicrobial spectrum of these compounds.
Pharmacological Applications
2.1 Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in disease pathways, particularly those related to cancer and inflammation. For example, studies have focused on the inhibition of matrix metalloproteinases (MMPs), which play a critical role in tumor metastasis.
2.2 Drug Development
Due to its unique structure, this compound serves as a lead compound in drug development processes. Structure-activity relationship (SAR) studies are essential for optimizing its pharmacological properties while minimizing toxicity.
Case Studies and Research Findings
Several case studies highlight the compound's potential:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values in the micromolar range. |
| Study 2 | Antibacterial Efficacy | Showed significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) lower than traditional antibiotics. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of MMPs, suggesting potential use in preventing cancer metastasis. |
Mechanism of Action
The compound functions by binding to specific molecular targets within the cell, disrupting normal biological processes. For instance:
Enzyme Inhibition: : It may inhibit enzymes critical for cell survival.
Pathway Interruption: : Interferes with signaling pathways, leading to cell apoptosis or growth arrest.
Comparison with Similar Compounds
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
- Key Differences: Substitutes the quinazolinone group with a 5-methyl-1,2-oxazole ring. Lacks methoxy and trimethyl substitutions on the benzenesulfonamide core.
- The oxazole ring may alter binding affinity toward sulfonamide-targeted enzymes (e.g., carbonic anhydrases) .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Key Differences: Replaces the quinazolinone with a pyrazolo-pyrimidinyl-chromene hybrid. Introduces fluorine atoms and an N-methyl group.
- Impact :
N-(4-Methoxyphenyl)benzenesulfonamide
Pharmacological and Physicochemical Properties
Cytotoxicity
- The target compound’s quinazolinone group is associated with topoisomerase inhibition, a mechanism distinct from the pyrazolo-pyrimidinyl derivatives’ kinase-targeted activity .
- SRB assays () indicate fluorinated derivatives (e.g., ) exhibit IC$_{50}$ values in the nanomolar range, whereas non-fluorinated sulfonamides (e.g., ) show reduced potency .
Spectroscopic Profiles
Q & A
Q. What are the recommended synthetic routes for 4-methoxy-2,3,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonamide coupling and quinazolinone ring formation. A general approach includes:
Sulfonamide coupling : React substituted benzenesulfonyl chloride with aniline derivatives under basic conditions (e.g., pyridine or triethylamine) .
Quinazolinone formation : Cyclize 2-amino-4-methylbenzoic acid derivatives with carbonyl sources (e.g., urea or triphosgene) in acidic or thermal conditions .
Example: For analogous sulfonamide-quinazolinone hybrids, refluxing with glacial acetic acid as a catalyst in ethanol yielded solid products after solvent evaporation and filtration .
Q. How can researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze , , and 2D NMR (e.g., HSQC, HMBC) to confirm substituent positions and sulfonamide linkage .
- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., observed [M−H] at m/z 360.0 in similar compounds) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related sulfonamide derivatives .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase, kinase targets) due to the sulfonamide and quinazolinone moieties’ known bioactivity.
- Protocol :
Use recombinant enzymes (e.g., human CA isoforms) in a stopped-flow CO hydration assay.
Compare IC values with control inhibitors like acetazolamide .
- Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves to identify lead candidates.
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions or compound stability. Mitigate via:
- Cross-validation : Replicate experiments in orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays).
- Stability studies : Use HPLC-MS to monitor degradation products under physiological conditions (pH 7.4, 37°C) .
- Structural analogs : Compare activity of derivatives (e.g., replacing the methoxy group with halogens) to identify critical pharmacophores .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Methodological Answer : Apply design of experiments (DoE) to reaction parameters:
- Catalyst screening : Test Brønsted/Lewis acids (e.g., p-toluenesulfonic acid vs. ZnCl) for cyclization steps .
- Solvent optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance quinazolinone ring closure efficiency .
- Purification : Use flash chromatography with gradients (e.g., hexane/ethyl acetate to methanol/dichloromethane) to isolate high-purity fractions.
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer : Systematically modify substituents and analyze bioactivity:
- Table : SAR trends for key analogs:
| Substituent Position | Modification | Effect on IC (CA IX) | Reference |
|---|---|---|---|
| Benzenesulfonamide | 4-Methoxy → 4-CF | 10-fold increase in potency | |
| Quinazolinone | 2-Methyl → 2-Ethyl | Reduced selectivity |
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets.
Q. What methodologies assess environmental impact or biodegradability?
- Methodological Answer : Follow protocols from environmental chemistry frameworks:
- Fate studies : Measure hydrolysis half-life (pH 4–9) and photodegradation under UV light .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to estimate LC/EC values .
- OECD Guidelines : Apply Test No. 301 (ready biodegradability) to evaluate persistence in aquatic systems.
Data Contradiction Analysis
Q. Why do solubility predictions conflict with experimental data?
- Methodological Answer : Computational models (e.g., LogP predictions) often underestimate the impact of crystallinity. Address via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
